SKLB1002 is a potent, selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. [, ] This small molecule compound exhibits anti-angiogenic properties, inhibiting the formation of new blood vessels. [, ] SKLB1002 has been investigated for its potential in treating various diseases characterized by excessive or abnormal angiogenesis, including cancer and psoriasis. [, ]
SKLB1002 primarily acts by selectively inhibiting VEGFR2 signaling. [, ] VEGFR2, a receptor tyrosine kinase, plays a crucial role in angiogenesis by mediating the cellular responses to Vascular Endothelial Growth Factor (VEGF). [, ] By binding to VEGFR2, SKLB1002 inhibits the downstream signaling cascade, ultimately blocking VEGF-induced:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6